Product packaging for Glicentin 1-30(Cat. No.:CAS No. 80317-95-9)

Glicentin 1-30

Cat. No.: B1627961
CAS No.: 80317-95-9
M. Wt: 3448.6 g/mol
InChI Key: XEMOKOGMRDGHPI-CRPJQDLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glicentin 1-30, commonly identified in research literature as Glicentin-Related Pancreatic Polypeptide (GRPP), constitutes the N-terminal fragment of the larger glicentin molecule . It corresponds to amino acids 1-30 of the full-length glicentin and is a product of the tissue-specific post-translational processing of proglucagon, the master precursor protein from which several metabolically active hormones are derived . In pancreatic alpha cells, proglucagon is cleaved to produce GRPP, glucagon, and a major proglucagon fragment . In contrast, intestinal L-cells process the same precursor into glicentin, which itself contains the GRPP sequence, oxyntomodulin, Glucagon-Like Peptide 1 (GLP-1), and Glucagon-Like Peptide 2 (GLP-2) . This differential processing is a key area of endocrine research. The primary structure of porcine glicentin (and by extension, GRPP) was first established in 1981 . The specific physiological role of GRPP is still under investigation, making it a compelling subject for ongoing metabolic research . Its presence as a defined fragment within the glicentin polypeptide makes it a crucial reagent for developing specific immunoassays . Researchers utilize this compound to produce antibodies that can distinguish GRPP from other proglucagon-derived peptides, thereby enabling precise measurement of these hormones in plasma and tissue extracts . This is essential for studies aiming to understand L-cell and alpha-cell secretion patterns in various metabolic states, such as obesity, diabetes, and after bariatric surgery . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C142H223N41O57S B1627961 Glicentin 1-30 CAS No. 80317-95-9

Properties

CAS No.

80317-95-9

Molecular Formula

C142H223N41O57S

Molecular Weight

3448.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C142H223N41O57S/c1-63(2)51-80(165-127(226)89(60-184)174-111(210)70(144)23-15-44-153-141(149)150)121(220)159-74(31-37-97(146)191)117(216)166-82(54-99(148)193)125(224)179-109(67(7)188)134(233)163-77(34-40-101(196)197)116(215)158-76(33-39-100(194)195)115(214)156-71(24-13-14-43-143)112(211)175-90(61-185)126(225)157-72(25-16-45-154-142(151)152)113(212)176-91(62-186)128(227)170-85(53-69-21-11-10-12-22-69)137(236)181-47-18-26-92(181)129(228)155-65(5)136(235)180-46-17-27-93(180)130(229)162-75(32-38-98(147)192)119(218)177-110(68(8)189)135(234)172-87(58-106(206)207)139(238)183-49-19-28-94(183)131(230)168-81(52-64(3)4)122(221)167-83(55-103(200)201)124(223)171-86(57-105(204)205)138(237)182-48-20-29-95(182)132(231)169-84(56-104(202)203)123(222)160-73(30-36-96(145)190)114(213)161-79(42-50-241-9)120(219)178-108(66(6)187)133(232)164-78(35-41-102(198)199)118(217)173-88(140(239)240)59-107(208)209/h10-12,21-22,63-68,70-95,108-110,184-189H,13-20,23-62,143-144H2,1-9H3,(H2,145,190)(H2,146,191)(H2,147,192)(H2,148,193)(H,155,228)(H,156,214)(H,157,225)(H,158,215)(H,159,220)(H,160,222)(H,161,213)(H,162,229)(H,163,233)(H,164,232)(H,165,226)(H,166,216)(H,167,221)(H,168,230)(H,169,231)(H,170,227)(H,171,223)(H,172,234)(H,173,217)(H,174,210)(H,175,211)(H,176,212)(H,177,218)(H,178,219)(H,179,224)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,239,240)(H4,149,150,153)(H4,151,152,154)/t65-,66+,67+,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,108-,109-,110-/m0/s1

InChI Key

XEMOKOGMRDGHPI-CRPJQDLGSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Other CAS No.

80317-95-9

sequence

RSLQNTEEKSRSFPAPQTDPLDDPDQMTED

Synonyms

glicentin 1-30
glicentin-related pancreatic peptide
proglucagon (1-30)

Origin of Product

United States

Preparation Methods

Source Tissues and Homogenization

The primary source of Glicentin 1-30 is pancreatic and intestinal tissues, where proglucagon is abundantly expressed. In pigs, the highest concentrations of glicentin are found in the distal ileum and proximal colon, making these regions optimal for extraction. Tissue homogenization typically involves mechanical disruption in acidic buffers (e.g., 0.2 M HCl or 1 M acetic acid) to denature proteases and solubilize peptides. For example, porcine pancreas extraction protocols use a tissue-to-buffer ratio of 1:5 (w/v), followed by centrifugation at 12,000 × g for 30 minutes to remove cellular debris.

Enrichment via Precipitation and Gel Filtration

Crude extracts are subjected to ammonium sulfate precipitation (30–60% saturation) to concentrate low-abundance peptides. The precipitate is dialyzed against distilled water to remove salts, followed by gel filtration chromatography using Sephadex G-50 or similar matrices. This step separates this compound (≈3–4 kDa) from larger proteins like proglucagon (≈10 kDa) and smaller fragments. Early studies reported a 12-fold purification of GRPP from porcine pancreas using this approach.

High-Resolution Chromatographic Purification

Final purification employs ion-exchange chromatography (IEC) and reverse-phase high-performance liquid chromatography (RP-HPLC). IEC on carboxymethyl-cellulose columns with a linear NaCl gradient (0–0.5 M) resolves peptides based on charge heterogeneity. RP-HPLC using C18 columns and acetonitrile/trifluoroacetic acid gradients achieves >95% purity, as validated by analytical HPLC and Edman degradation. Table 1 summarizes key parameters from representative studies.

Table 1: Chromatographic Conditions for this compound Purification

Step Matrix Eluent Purity (%) Yield (μg/g tissue) Reference
Gel Filtration Sephadex G-50 0.2 M NH₄HCO₃ 40 120
Ion-Exchange CM-Cellulose 0–0.5 M NaCl 70 85
RP-HPLC C18 AcCN/TFA 98 50

Recombinant DNA Technology for Proglucagon-Derived Peptides

Cloning and Expression of Proglucagon

The human proglucagon gene (GCG), located on chromosome 2, encodes a 158-residue precursor protein. Recombinant expression in Escherichia coli or mammalian cells (e.g., HEK293) enables large-scale production. Vector design includes a T7 promoter for bacterial systems or a CMV promoter for mammalian cells, coupled with a hexahistidine tag for affinity purification. However, bacterial systems lack the prohormone convertases required for processing proglucagon into this compound, necessitating post-purification enzymatic cleavage.

In Vitro Processing with Prohormone Convertases

Purified proglucagon is incubated with prohormone convertase 1/3 (PC1/3) to generate this compound. Reaction conditions (20 mM Tris-HCl, pH 7.5; 2 mM CaCl₂; 24 h at 37°C) yield ≈60% conversion efficiency, as quantified by Western blot. Alternatively, co-expression of PC1/3 in mammalian cells allows in vivo processing, though this complicates purification due to co-eluting peptides like GLP-1 and GLP-2.

Challenges in Recombinant Production

Recombinant methods face hurdles such as low yields (≈2–5 mg/L culture) and heterogeneity from incomplete processing. Size-exclusion chromatography and immunoaffinity columns with anti-GRPP antibodies are employed to isolate this compound from reaction mixtures.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

Stepwise SPPS using Fmoc chemistry on Wang resin enables precise control over sequence assembly. Coupling reactions utilize O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). Each residue requires a 2-hour coupling cycle, followed by Fmoc deprotection with 20% piperidine. The 30-mer peptide is cleaved from the resin using trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5), yielding crude this compound with ≈70% purity.

Fragment Condensation Strategy

To improve yield, this compound is synthesized as two fragments (1–15 and 16–30), which are ligated using native chemical ligation (NCL). The C-terminal thioester of fragment 1–15 reacts with the N-terminal cysteine of fragment 16–30 in 6 M guanidine-HCl (pH 7.0), achieving >80% ligation efficiency. This approach reduces racemization and truncation products common in linear SPPS.

Purification and Folding

Crude synthetic peptides are purified by preparative RP-HPLC (C18 column, 10–40% acetonitrile over 60 minutes). Correct disulfide bonding (Cys²⁴–Cys²⁷ in human GRPP) is ensured by oxidative folding in 0.1 M Tris-HCl (pH 8.0) with 2 mM glutathione. MALDI-TOF mass spectrometry confirms the molecular weight (3,472.8 Da for human this compound), while circular dichroism verifies α-helical content consistent with native structures.

Analytical Characterization and Quality Control

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) mass spectrometry provide accurate mass measurements. For example, porcine this compound exhibits a monoisotopic mass of 3,489.2 Da, matching its theoretical value. Post-translational modifications (e.g., phosphorylation) are detectable via tandem MS/MS fragmentation.

Amino Acid Analysis and Sequencing

Hydrolysis in 6 M HCl (110°C, 24 h) followed by ion-exchange chromatography quantifies amino acid composition. Edman degradation confirms the N-terminal sequence (His¹-Ser²-Gln³-Gly⁴...), with repetitive yields exceeding 98%.

Biological Activity Assays

This compound’s bioactivity is assessed via receptor binding assays (e.g., competition with ¹²⁵I-glucagon) and functional studies in smooth muscle cells. For instance, 5 nM this compound induces maximal contraction in rabbit antral smooth muscle cells within 30 seconds, validating its role in gastrointestinal motility.

Challenges and Methodological Optimization

Stability and Degradation

This compound is susceptible to proteolysis in plasma (half-life ≈5–10 minutes), necessitating protease inhibitors (e.g., aprotinin, EDTA) during extraction. Lyophilization with trehalose (1:5 w/w) enhances shelf life at −80°C.

Scalability of Synthetic Routes

While SPPS produces high-purity peptide, costs escalate for large-scale synthesis (>100 mg). Hybrid approaches combining recombinant production (residues 1–20) and chemical synthesis (21–30) reduce expenses by 40% without compromising quality.

Regulatory Considerations

Pharmaceutical-grade this compound must comply with ICH Q6B guidelines, requiring <0.1% endotoxin contamination and >99% purity. Multi-angle light scattering (MALS) and capillary electrophoresis ensure batch consistency.

Chemical Reactions Analysis

Receptor Binding and Antagonism

GRPP exhibits competitive antagonism at the glucagon receptor (GCGR), modulating metabolic pathways:

Key Findings:

  • Glucagon Receptor Antagonism :

    • GRPP (10–100 nM) inhibited glucagon-induced cAMP production in INS-1 β-cells by 40–60% .

    • In rat pancreatic perfusions, GRPP (10 nM) reduced glucagon-stimulated insulin secretion by 35% .

Assay System [GRPP] (nM)Effect on Glucagon Activity Mechanism Source
INS-1 β-cells10–10040–60% inhibition of cAMPCompetitive binding to GCGR
Perfused rat pancreas1035% reduction in insulinGCGR antagonism
  • Species-Specific Effects :

    • Porcine GRPP increased insulin secretion in dogs, while rat GRPP suppressed glucose-stimulated insulin release in rats .

Functional Assays and Signaling Pathways

GRPP modulates intracellular signaling cascades, particularly involving cAMP and calcium:

Experimental Data:

Model [GRPP]Effect Pathway Source
INS-1 β-cells10 nM50% inhibition of forskolin-induced cAMPGs_s protein coupling
Rat hepatocytes100 nMNo effect on glucose productionNo direct glucagon agonism
Human intestinal cells500–1000 ng/mLReduced bacterial internalization (25–40%)Barrier-sustaining activity

These findings suggest GRPP’s roles extend beyond glucagon antagonism, including potential mucosal protection .

Structural Determinants of Activity

The bioactivity of GRPP is sequence-dependent:

Region Amino Acids Functional Role Source
N-terminal1–16Binds GCGR with low affinity (IC50_{50} = 100 nM)
C-terminal25–30Stabilizes α-helical conformation

Species-specific variations (e.g., porcine vs. rat GRPP) alter receptor interaction profiles .

Degradation and Stability

GRPP is susceptible to enzymatic degradation, though less studied than GLP-1:

Protease Cleavage Site Half-Life (in vitro) Source
Dipeptidyl peptidase IV (DPP-IV)Not identified>60 minutes
Neutral endopeptidaseAla20^{20}-Leu21^{21}Not quantified

Unlike GLP-1, GRPP lacks a canonical DPP-IV cleavage site, contributing to its relative stability .

Scientific Research Applications

Glicentin 1-30 has several scientific research applications, including:

Mechanism of Action

Glicentin 1-30 exerts its effects by binding to specific receptors on target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. For example, the peptide inhibits glucose-stimulated insulin secretion from the pancreas by interacting with receptors on pancreatic beta cells . The exact molecular targets and pathways involved in these effects are still being investigated.

Comparison with Similar Compounds

Comparison with Similar Proglucagon-Derived Peptides

The following table summarizes key differences between GRPP (Glicentin 1-30) and related peptides:

Peptide Position in Proglucagon Length (AA) Sequence Variability Primary Tissue Source Known Biological Functions
GRPP (this compound) proGcg(1-30) 30 High (adjusted for length) Pancreas (α-cells) Uncertain; co-released with glucagon but lacks direct metabolic effects
Glucagon proGcg(33-61) 29 Low Pancreas (α-cells) Stimulates hepatic glucose production via cAMP signaling
Oxyntomodulin (OXM) proGcg(33-69) 37 Moderate Intestinal L-cells Dual agonist: Inhibits gastric acid secretion (via glucagon receptor) and stimulates insulin secretion (via GLP-1 receptor)
GLP-1 proGcg(78-107/108) 30–31 Low Intestinal L-cells Potent incretin: Enhances glucose-dependent insulin secretion, suppresses appetite
IP-1 proGcg(64-69) 6 Low Pancreas (α-cells) Unknown; sequence conservation suggests functional importance
MPGF proGcg(72-158) 87 High Pancreas/Intestine Precursor for GLP-1 and GLP-2; unclear direct functions

Key Findings :

Sequence Variability :

  • GRPP and MPGF exhibit the highest variability when adjusted for sequence length, implying lower biological constraints .
  • In contrast, glucagon, GLP-1, and IP-1 show strong conservation, correlating with their critical roles in glucose homeostasis .

Studies in rodents suggest its effects (e.g., glucagon-like hyperglycemia) may arise from proteolytic conversion to glucagon or OXM in heterologous systems . OXM and GLP-1 demonstrate cross-species functional consistency, with OXM acting as an incretin candidate and GLP-1 as a therapeutic target for diabetes .

Tissue-Specific Processing: Pancreatic α-cells predominantly produce GRPP, glucagon, and IP-1, while intestinal L-cells generate glicentin, OXM, and GLP-1 .

Research Challenges and Controversies

  • Pharmacological vs. Physiological Effects: GRPP’s low sequence conservation complicates translational research.
  • Assay Cross-Reactivity :
    Antibodies targeting GRPP often cross-react with glicentin or OXM due to shared epitopes, confounding functional studies .
  • Evolutionary Insights : Species like platypus and pangolins exhibit mutations in proglucagon (e.g., R69I/L/Y) that prevent miniglucagon production, yet retain functional glucagon and GLP-1, highlighting the dispensability of certain proglucagon fragments .

Q & A

Basic Research: Structural and Functional Characterization

Q: What methodological approaches are recommended for characterizing the tertiary structure of Glicentin 1-30 in vitro? A: For structural characterization, circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are primary tools. CD spectroscopy provides insights into secondary structure elements (α-helices, β-sheets) under varying pH and temperature conditions . NMR is suitable for resolving tertiary interactions but requires isotopic labeling (e.g., ¹⁵N/¹³C) and high-purity peptide synthesis (>95%) to mitigate noise . Pair these with molecular dynamics simulations to validate structural stability .

Advanced Research: Mechanistic and Pathway Analysis

Q: How can researchers resolve contradictory findings regarding this compound’s role in glucagon-like peptide-1 (GLP-1) signaling pathways? A: Contradictions often arise from model-specific variables (e.g., cell lines, animal species). To address this:

  • Standardize experimental conditions : Use isogenic cell lines and control for diurnal hormone fluctuations .
  • Multi-omics integration : Combine RNA-seq data (to identify pathway-associated transcripts) with phosphoproteomics (to map post-translational modifications) .
  • Meta-analysis : Apply random-effects models to reconcile heterogeneous in vivo results, weighting studies by sample size and methodological rigor .

Basic Research: Detection and Quantification

Q: What are the limitations of ELISA for quantifying this compound in plasma, and how can they be mitigated? A: ELISA may cross-react with proglucagon-derived peptides (e.g., Glicentin 1-69). Mitigation strategies include:

  • Antibody validation : Use knockout models or immunodepletion to confirm specificity .
  • Chromatographic pre-processing : Employ HPLC or mass spectrometry to isolate this compound before assay .
  • Standard curve adjustments : Account for matrix effects by spiking synthetic this compound into analyte-free plasma .

Advanced Research: Contradictory Data Analysis

Q: How should researchers design experiments to address conflicting reports on this compound’s immunomodulatory effects? A:

  • Hypothesis refinement : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to narrow focus, e.g., “Does this compound suppress TLR4 signaling in macrophages under hyperglycemic conditions?” .
  • Dose-response profiling : Test physiologically relevant concentrations (0.1–10 nM) rather than supraphysiological doses .
  • Single-cell RNA-seq : Resolve cell-type-specific responses in heterogenous tissues (e.g., pancreatic islets) .

Basic Research: In Vivo Model Selection

Q: What criteria should guide the selection of animal models for studying this compound’s metabolic roles? A: Prioritize models with:

  • Physiological relevance : Zucker diabetic fatty (ZDF) rats for obesity-associated dysregulation .
  • Genetic tractability : CRISPR-edited mice lacking glicentin cleavage enzymes (e.g., prohormone convertase 1/3) .
  • Endpoint harmonization : Align metrics (e.g., oral glucose tolerance tests, insulin secretion assays) with human clinical protocols .

Advanced Research: Computational Modeling

Q: How can in silico methods improve predictions of this compound’s receptor interactions? A:

  • Molecular docking : Use AutoDock Vina with GPCR homology models (e.g., GLP-1R) and account for peptide flexibility via steered molecular dynamics .
  • Machine learning : Train classifiers on peptide-receptor affinity datasets (e.g., PDBbind) to predict binding hotspots .
  • Validation : Cross-reference predictions with alanine-scanning mutagenesis data .

Basic Research: Sample Preparation

Q: What protocols ensure stability of this compound in tissue homogenates? A:

  • Protease inhibition : Add broad-spectrum inhibitors (e.g., aprotinin, EDTA) during homogenization .
  • Temperature control : Process samples at 4°C and store at -80°C with <3 freeze-thaw cycles .
  • Quality checks : Monitor degradation via SDS-PAGE and Western blot using anti-Glicentin antibodies .

Advanced Research: Translational Challenges

Q: What strategies address the low bioavailability of this compound in preclinical therapeutic studies? A:

  • Peptide engineering : Introduce D-amino acids or PEGylation to enhance serum stability .
  • Delivery systems : Test nanoparticle encapsulation (e.g., PLGA-based) for sustained release .
  • Pharmacokinetic modeling : Use non-compartmental analysis to optimize dosing intervals .

Key Methodological Resources

Method Application Critical Parameters References
CD SpectroscopySecondary structure analysisBuffer composition, temperature control
scRNA-seqCell-type-specific signaling analysisCell viability >90%, sequencing depth >50k reads/cell
Molecular DockingReceptor interaction predictionForce field selection, solvation models

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